molecular formula C12H12N4O2 B061156 4-hydroxyimino-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-1-ium-1-olate CAS No. 175136-50-2

4-hydroxyimino-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-1-ium-1-olate

Cat. No.: B061156
CAS No.: 175136-50-2
M. Wt: 244.25 g/mol
InChI Key: GHBDISNFAYJWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxyimino-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-1-ium-1-olate (CAS 175136-50-2) is a high-purity benzotriazole derivative supplied with a minimum purity of 98.0% . This compound is presented as a valuable chemical scaffold for biomedical research and drug discovery, particularly in the development of novel antimicrobial and antiproliferative agents. The benzotriazole core is a privileged structure in medicinal chemistry, often serving as a bioisosteric replacement for other triazolic systems and demonstrating versatile biological properties . Research indicates that structurally optimized benzotriazole derivatives can exhibit potent anti-tubulin activity, functioning as effective tubulin polymerization inhibitors . Furthermore, this chemotype has shown promising in vitro efficacy against a range of Gram-positive bacterial strains, with certain analogues demonstrating activity comparable to established antibiotics like linezolid . Its utility also extends to being a versatile synthetic auxiliary in organic synthesis, facilitating various coupling and condensation reactions . This product is intended for research purposes as a key intermediate or biological probe in discovery programs. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(NE)-N-(1-oxido-2-phenyl-6,7-dihydro-5H-benzotriazol-1-ium-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c17-14-10-7-4-8-11-12(10)13-15(16(11)18)9-5-2-1-3-6-9/h1-3,5-6,17H,4,7-8H2/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNLIBFRCCLRLW-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C2=NN([N+](=C2C1)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\O)/C2=NN([N+](=C2C1)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30419909
Record name ST080862
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-50-2
Record name ST080862
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-hydroxyimino-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-1-ium-1-olate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzotriazole ring. This can be achieved through the reaction of o-phenylenediamine with nitrous acid.

    Introduction of the Hydroxyimino Group: The hydroxyimino group is introduced via the reaction of the benzotriazole intermediate with hydroxylamine hydrochloride under basic conditions.

    Phenyl Substitution: The phenyl group is incorporated through a nucleophilic substitution reaction, where the benzotriazole intermediate reacts with a phenyl halide in the presence of a suitable base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-Hydroxyimino-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-1-ium-1-olate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed depend on the reaction type and conditions, often leading to derivatives with modified functional groups.

Scientific Research Applications

4-Hydroxyimino-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-1-ium-1-olate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-hydroxyimino-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-1-ium-1-olate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. The benzotriazole moiety may interact with nucleic acids or proteins, modulating their function.

Comparison with Similar Compounds

Core Heterocyclic Systems

The benzotriazole core distinguishes the target compound from imidazole and benzothiazole derivatives. Key comparisons include:

  • Benzotriazole vs.
  • Benzotriazole vs. Benzothiazole : The replacement of one nitrogen with sulfur in benzothiazole (e.g., ) alters electronic properties and may affect biological activity or metal-binding capacity .

Substituent Effects

  • Hydroxyimino Group: The oxime (C=N-OH) moiety in the target compound may participate in hydrogen bonding, enhancing solubility and crystal packing compared to sulfur-containing groups (e.g., dithiocarbamates in ) .
  • Phenyl vs. Tolyl Groups : The phenyl substituent at position 2 in the target compound contrasts with the 4-tolyl groups in ’s imidazole derivatives, which introduce methyl groups that could increase steric hindrance and lipophilicity .

Physicochemical Properties

Melting Points and Stability

Compounds with sulfur-containing substituents (e.g., dithiocarbamates in ) exhibit higher melting points (240–241°C for compound 109) due to stronger intermolecular forces (e.g., van der Waals interactions) compared to the target compound’s oxime group, which may lower thermal stability .

Spectral Characterization

  • Mass Spectrometry (MS): Imidazole derivatives in show prominent molecular ion peaks (e.g., m/z 549 for compound 109) and fragmentation patterns indicative of sulfur loss. The target compound’s hydroxyimino group may lead to distinct fragmentation, such as N–O bond cleavage .
  • NMR : The tetrahydro ring in the target compound would likely show upfield shifts for saturated carbons in $^{13}\text{C}$-NMR, similar to the imidazole[4,5-d] derivatives in .

Conformational Analysis

The tetrahydro ring in the target compound may exhibit puckering, as described by Cremer-Pople parameters (). For example, six-membered rings often adopt chair or boat conformations, which influence molecular packing and crystallographic refinement (e.g., via SHELX or ORTEP software) .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Molecular Weight Key MS Data (m/z)
Target Compound Benzotriazole 4-Hydroxyimino, 2-phenyl N/A N/A ~300 (estimated) N/A
1-Methyl-2-phenyl-imidazole (109) Imidazole 4,5-Bis(dithiocarbamate), methyl 240–241 63 549 549 [M⁺] (100)
2-Phenyl-imidazole (10b) Imidazole 4,5-Bis(dithiocarbamate) 128–132 55 563 563 [M⁺] (65)
2-Amino-6-phthalimido-benzothiazole Benzothiazole Phthalimido, amino N/A N/A N/A N/A

Table 2: Key Structural Differences

Feature Target Compound Compounds Compound
Core Heterocycle Benzotriazole Imidazole Benzothiazole
Key Substituents Hydroxyimino, phenyl Dithiocarbamate, tolyl Phthalimido, amino
Conformational Flexibility Tetrahydro ring Saturated side chains Tetrahydro ring
Potential Applications Unclear (theoretical) Coordination chemistry Safety/pharmacology

Biological Activity

4-Hydroxyimino-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-1-ium-1-olate (CAS Number: 175136-50-2) is a heterocyclic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its implications in medicinal chemistry.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₂N₄O₂
  • Molar Mass : 244.25 g/mol
  • Appearance : Pale yellow solid
  • Melting Point : 187 - 188 °C

Antimicrobial Properties

Research indicates that compounds similar to 4-hydroxyimino derivatives exhibit significant antimicrobial activity. For instance, studies have shown that tetrahydro derivatives can effectively inhibit various strains of bacteria and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus6.25 µg/ml6.25 µg/ml
Streptococcus faecalis6.25 µg/ml6.25 µg/ml
Escherichia coli12.5 µg/ml12.5 µg/ml
Pseudomonas aeruginosa>100 µg/ml>100 µg/ml
Candida albicansVaries (6.25 - 37.5 µg/ml)Varies (6.25 - 37.5 µg/ml)

These findings suggest that derivatives of the benzotriazolium structure may offer new avenues for antibiotic development against resistant strains of bacteria and fungi .

The biological activity of 4-hydroxyimino compounds is often attributed to their ability to interact with microbial cell membranes and inhibit essential enzymatic pathways. The presence of the hydroxylamine functional group is believed to enhance their reactivity with nucleophiles in microbial cells, leading to cell death.

Study on Antimicrobial Efficacy

A study conducted on a series of hydroxylamine derivatives demonstrated their effectiveness against both gram-positive and gram-negative bacteria. The results indicated that specific structural modifications could significantly enhance antimicrobial potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Cytotoxicity Assessments

Further investigations into the cytotoxic effects of these compounds on human cell lines revealed varying degrees of cytotoxicity depending on the concentration and exposure time. For instance, while lower concentrations exhibited minimal toxicity, higher doses led to significant cell death in certain cancer cell lines, indicating potential applications in cancer therapy .

Q & A

Q. What are the standard synthetic protocols for preparing 4-hydroxyimino-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-1-ium-1-olate?

Methodological Answer: The synthesis of benzotriazole derivatives typically involves cyclization reactions under reflux conditions. For example:

  • Reaction Setup : Dissolve a triazole precursor (e.g., 4-amino-triazole derivatives) in absolute ethanol, add glacial acetic acid as a catalyst, and react with substituted benzaldehyde under reflux for 4–6 hours. Post-reaction, evaporate the solvent under reduced pressure and purify the product via recrystallization .
  • Substitution Patterns : Substituents on the benzaldehyde (e.g., electron-withdrawing groups like halogens) influence reaction efficiency. For analogs, methoxy or nitro groups may require adjusted reaction times or temperatures .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the hydroxyimino group, phenyl rings, and tetrahydrobenzene backbone. Cross-validate with DEPT or HSQC for quaternary carbons.
    • Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS can verify molecular ion peaks and fragmentation patterns.
    • IR Spectroscopy : Identify characteristic bands for N-O stretching (~1250–1350 cm1^{-1}) and C=N bonds (~1600 cm1^{-1}) .
  • Elemental Analysis : Confirm empirical formulas via combustion analysis (e.g., CHNS analysis) to validate purity .

Q. How can researchers assess the preliminary biological activity of this compound?

Methodological Answer:

  • In Vitro Assays : Screen for antimicrobial activity using broth microdilution (e.g., MIC against E. coli or S. aureus). For cytotoxicity, use MTT assays on human cell lines (e.g., HEK-293).
  • Targeted Studies : If the compound shares structural motifs with known kinase inhibitors, employ enzymatic inhibition assays (e.g., ATP-binding site competition) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

  • Catalytic Systems : Test Brønsted acidic ionic liquids (e.g., [HMIm]BF4_4) to enhance cyclization efficiency. These catalysts improve proton transfer and reduce side reactions .
  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) with ethanol or methanol. Solvents with high dielectric constants may stabilize transition states but could complicate purification.
  • Temperature Gradients : Perform reactions at 40–80°C to identify optimal thermal conditions. Higher temperatures may accelerate kinetics but risk decomposition .

Q. How should researchers resolve contradictions in spectroscopic data interpretation?

Methodological Answer:

  • Multi-Technique Validation : Combine 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals. For example, NOE correlations can distinguish between regioisomers.
  • Computational Validation : Use DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts or IR frequencies. Compare with experimental data to confirm assignments .
  • X-ray Crystallography : If crystalline, solve the structure to unambiguously confirm regiochemistry and tautomeric forms .

Q. What mechanistic insights exist for the formation of the hydroxyimino group in this compound?

Methodological Answer:

  • Proton Transfer Pathways : The hydroxyimino group likely forms via tautomerization of an intermediate oxime. Isotopic labeling (e.g., 15N^{15}N-labeled precursors) can trace nitrogen migration.
  • Acid-Base Studies : Monitor pH-dependent intermediates using in-situ IR or Raman spectroscopy. Acidic conditions may favor protonation of the triazole ring, directing cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.